1-(4-Aminophenyl)piperazine
Overview
Description
1-(4-Aminophenyl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an aminophenyl group attached to the piperazine ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-(4-Aminophenyl)piperazine, also known as 4-(Piperazin-1-yl)aniline, is a chemical compound with the empirical formula C10H15N3 . The primary target of this compound is the respiratory system .
Mode of Action
It is known that piperazine, a related compound, acts as aGABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
The synthesis of piperazine derivatives, including this compound, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Result of Action
It is known that piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Action Environment
It is known that the compound has a melting point of119-123 °C , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(4-Aminophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby influencing neurotransmission . Additionally, this compound can bind to gamma-aminobutyric acid (GABA) receptors, affecting the inhibitory neurotransmission in the central nervous system . These interactions highlight the compound’s potential in modulating neurological functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, leading to changes in neuronal excitability . Furthermore, this compound has been reported to affect the expression of genes involved in neurotransmission and synaptic plasticity . These cellular effects underscore the compound’s potential therapeutic applications in neurological disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as acetylcholinesterase and GABA receptors, leading to enzyme inhibition or activation . This binding interaction results in changes in neurotransmitter levels and neuronal activity. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms provide insights into the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate neurotransmission effectively . At higher doses, it can cause neurotoxic symptoms, such as tremors, convulsions, and central nervous system depression . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the urine . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmission . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to specific cellular compartments, such as the synaptic cleft and neuronal cell bodies, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs basic conditions and results in high yields of the desired product . Another method involves the reaction of a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V). This is followed by a reduction step to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of readily available starting materials and mild reaction conditions is preferred to ensure high yield and low environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Aminophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs with therapeutic potential.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
Uniqueness: 1-(4-Aminophenyl)piperazine is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-piperazin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVOYRCCWLRTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329709 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67455-41-8 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1-(4-Aminophenyl)piperazine into quinoline derivatives contribute to their potential as CNS agents?
A: The research by [] investigates the synthesis and biological evaluation of novel quinoline derivatives incorporating this compound as a key structural element. The study demonstrates that this specific structural modification can lead to compounds with promising Monoamine Oxidase (MAO) inhibitory activity. [] MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin in the brain. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and other mood disorders. The study further highlights that these novel compounds exhibit antidepressant activity in vivo, supporting their potential as CNS agents. [] The presence of this compound within the molecular structure likely contributes to specific interactions with the MAO enzyme, influencing its inhibitory potency and selectivity.
Q2: What structure-activity relationships (SAR) were observed regarding the this compound moiety and the resulting biological activity of the synthesized quinoline derivatives?
A: While the study by [] doesn't delve into detailed SAR analysis for modifications specifically on the this compound moiety, it does highlight that compound 1b, incorporating this structure, emerges as the most potent compound within the series. [] This observation suggests that the this compound moiety plays a crucial role in the observed biological activity. Further research focusing on systematic modifications of this specific structure within the context of these quinoline derivatives could provide valuable insights into optimizing their MAO inhibitory and antidepressant profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.